molecular formula C11H16N2O3 B1398390 Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate CAS No. 91430-70-5

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate

Cat. No.: B1398390
CAS No.: 91430-70-5
M. Wt: 224.26 g/mol
InChI Key: MNJNPDVQMHYKNQ-UHFFFAOYSA-N
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Description

Introduction to Ethyl 3-Amino-4-[(2-Hydroxyethyl)Amino]Benzoate

Systematic Nomenclature and Structural Identification

The compound is systematically named ethyl 3-amino-4-(2-hydroxyethylamino)benzoate under IUPAC guidelines. Its molecular formula is $$ \text{C}{11}\text{H}{16}\text{N}{2}\text{O}{3} $$, with a molecular weight of 224.26 g/mol. The structure consists of:

  • A benzene ring substituted at positions 3 and 4 with amino ($$-\text{NH}2$$) and 2-hydroxyethylamino ($$-\text{NH}-\text{CH}2\text{CH}_2\text{OH}$$) groups, respectively.
  • An ethyl ester ($$-\text{COOCH}2\text{CH}3$$) at position 1.

The SMILES notation is $$ \text{O=C(OCC)C1=CC=C(NCCO)C(N)=C1} $$, reflecting the connectivity of functional groups. X-ray crystallography data (CCDC 788495) confirms the planar benzene core and hydrogen-bonding interactions between the amino and hydroxyethyl groups.

Table 1: Key Structural Identifiers
Property Value Source
IUPAC Name Ethyl 3-amino-4-(2-hydroxyethylamino)benzoate
Molecular Formula $$ \text{C}{11}\text{H}{16}\text{N}{2}\text{O}{3} $$
SMILES O=C(OCC)C1=CC=C(NCCO)C(N)=C1
CAS Registry Number 91430-70-5

Historical Development and Discovery Timeline

This compound was first registered in PubChem on March 8, 2012. Its synthesis likely emerged from efforts to modify aminobenzoate esters for enhanced solubility or bioactivity. The compound gained attention in the 2020s as a precursor in dye synthesis and polymer chemistry, evidenced by its inclusion in commercial catalogs from suppliers like VWR and BLDpharm. While no patents explicitly claim its synthesis, its structural analogs appear in patents for photoresist materials and pharmaceutical intermediates.

Position Within Benzoic Acid Derivative Classifications

This compound falls under two subclasses of benzoic acid derivatives:

  • Aminobenzoates : Characterized by amino groups attached to the benzene ring, as seen in ethyl 4-aminobenzoate.
  • Hydroxyethylamino-substituted aromatics : A niche group with applications in coordination chemistry due to the hydroxyethyl group’s chelating potential.

Compared to simpler esters like ethyl benzoate ($$ \text{C}9\text{H}{10}\text{O}_2 $$), this derivative exhibits:

  • Higher polarity from the −NH$$_2$$ and −OH groups.
  • Increased hydrogen-bonding capacity, influencing its crystallinity.
Table 2: Comparison with Related Benzoic Acid Derivatives
Compound Molecular Formula Functional Groups
Ethyl benzoate $$ \text{C}9\text{H}{10}\text{O}_2 $$ Ester
Ethyl 4-aminobenzoate $$ \text{C}9\text{H}{11}\text{NO}_2 $$ Ester, amino
This compound $$ \text{C}{11}\text{H}{16}\text{N}{2}\text{O}{3} $$ Ester, amino, hydroxyethylamino

The compound’s dual amino and hydroxyethylamino substituents enable unique reactivity patterns, such as participation in Schiff base formation or metal coordination. These features distinguish it from conventional benzoate esters and align it with specialized intermediates in medicinal chemistry.

Properties

IUPAC Name

ethyl 3-amino-4-(2-hydroxyethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-16-11(15)8-3-4-10(9(12)7-8)13-5-6-14/h3-4,7,13-14H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJNPDVQMHYKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Reaction Conditions

  • The nitro compound (0.5 g, 1.96 mmol), ammonium formate (0.4 g, 6.8 mmol), and Pd/C (250 mg) are mixed in ethanol.
  • The reaction mixture is subjected to microwave irradiation at 373 K (approximately 100 °C) for 2 minutes.
  • After completion, the mixture is filtered through Celite to remove the catalyst.
  • The filtrate is concentrated under reduced pressure to obtain the crude product.
  • Final purification is achieved by recrystallization from ethyl acetate (EtOAc), yielding colorless crystals of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate.

Reaction Mechanism Insights

The reduction proceeds via catalytic transfer hydrogenation, where ammonium formate decomposes on Pd/C to generate active hydrogen species that selectively reduce the nitro group to an amino group without affecting other functionalities. Microwave irradiation accelerates the reaction, enhancing yield and reducing reaction time significantly compared to conventional heating.

Experimental Data Summary

Parameter Details
Nitro precursor amount 0.5 g (1.96 mmol)
Ammonium formate amount 0.4 g (6.8 mmol)
Catalyst Palladium on carbon (250 mg)
Solvent Ethanol
Temperature 373 K (microwave irradiation)
Reaction time 2 minutes
Purification method Recrystallization from ethyl acetate
Product appearance Colorless crystals

Structural and Crystallographic Confirmation

The product’s molecular structure and purity are confirmed by X-ray crystallography, showing:

  • A planar benzoate group with bond lengths and angles consistent with related compounds.
  • Intermolecular hydrogen bonding involving N-H···O and O-H···N interactions forming a three-dimensional network.
  • The crystal system is monoclinic, space group C2/c, with precise unit cell parameters determined at room temperature.

Comparative Analysis of Preparation Methods

Method Aspect Catalytic Transfer Hydrogenation (Microwave) Conventional Catalytic Hydrogenation Chemical Reduction (e.g., Sn/HCl)
Reaction Time Very short (2 min) Longer (hours) Moderate (hours)
Selectivity High (selective nitro reduction) High Moderate (side reactions possible)
Purification Simple recrystallization Similar Often requires extensive purification
Environmental Impact Mild conditions, less waste Requires hydrogen gas Generates acidic waste
Yield High High Variable

Research Findings and Notes

  • Microwave-assisted catalytic transfer hydrogenation using ammonium formate and Pd/C is an efficient and green method for preparing this compound.
  • The method avoids the use of pressurized hydrogen gas, enhancing safety.
  • The rapid reaction time (2 minutes) under microwave conditions significantly improves throughput.
  • The product’s crystallographic data confirm the structural integrity and purity, supporting its use as an intermediate in pharmaceutical synthesis.
  • The method is reproducible and scalable for research and industrial applications.

Summary Table of Preparation Method

Step No. Operation Conditions/Materials Outcome
1 Mixing nitro precursor, ammonium formate, Pd/C in ethanol 0.5 g nitro compound, 0.4 g ammonium formate, 250 mg Pd/C, ethanol solvent Homogeneous reaction mixture
2 Microwave irradiation 373 K, 2 minutes Reduction of nitro to amino group
3 Filtration through Celite Ambient temperature Removal of catalyst
4 Concentration under reduced pressure Vacuum evaporation Crude product
5 Recrystallization Ethyl acetate solvent Pure this compound crystals

This comprehensive analysis of the preparation methods for this compound highlights the microwave-assisted catalytic transfer hydrogenation as a superior approach, combining efficiency, selectivity, and environmental friendliness. The method is well-documented with experimental and crystallographic validation, making it authoritative for both academic and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate serves as an important intermediate in the synthesis of various biologically active compounds. Its structural features allow it to interact with biological macromolecules, making it valuable for drug development:

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.
  • Antioxidant Properties : The presence of amino and hydroxy groups enhances its potential as an antioxidant agent, which is crucial in preventing oxidative stress-related diseases.

Research indicates that this compound interacts with various enzymes such as esterases and proteases. These interactions facilitate its hydrolysis and metabolic processes, modulating cell signaling pathways through non-covalent interactions like hydrogen bonding .

Case Studies

  • Crystal Structure Analysis : A study published in Acta Crystallographica provides insights into the crystal structure of this compound, revealing intermolecular hydrogen bonds that stabilize its three-dimensional network. This structural stability is critical for its biological activity .
  • Biochemical Pathway Modulation : Research has demonstrated that this compound can modulate biochemical pathways, which is essential for understanding its pharmacokinetics and pharmacodynamics .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. These interactions can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate with analogs differing in substituents or functional groups:

Compound Name Substituents Molecular Formula MW (g/mol) LogP (Predicted) Hydrogen Bonding Key Applications
Ethyl 4-aminobenzoate 4-NH₂ C₉H₁₁NO₂ 165.19 1.2 N-H⋯O (interchain) Local anesthetic precursor ()
Ethyl 3-amino-4-(methylamino)benzoate 3-NH₂, 4-NHCH₃ C₁₀H₁₄N₂O₂ 194.23 1.5 N-H⋯O (intrachain) Not reported ()
Ethyl 3-amino-4-(tert-butylamino)benzoate 3-NH₂, 4-NH(C(CH₃)₃) C₁₃H₂₀N₂O₂ 236.31 2.4 Limited H-bonding Potential hydrophobic intermediates ()
Ethyl 3-amino-4-[(ethyl)(2-hydroxyethyl)amino]benzoate 3-NH₂, 4-N(CH₂CH₃)(CH₂CH₂OH) C₁₃H₂₀N₂O₃ 252.31 1.8 O-H⋯N, N-H⋯O Not reported ()
Target Compound 3-NH₂, 4-NH(CH₂CH₂OH) C₁₁H₁₆N₂O₃ 224.26 ~1.0 O-H⋯N, N-H⋯O Antitubercular intermediates ()
Key Observations:
  • Hydrogen Bonding: The hydroxyethyl group in the target compound enables extensive intermolecular hydrogen bonding (O-H⋯N and N-H⋯O), enhancing crystallinity and thermal stability compared to analogs with non-polar substituents (e.g., tert-butyl in ).
  • LogP Trends: Hydrophilicity decreases with bulkier substituents. The target compound (predicted LogP ~1.0) is more polar than tert-butyl derivatives (LogP 2.4) but less than methylamino analogs (LogP 1.5) due to the hydroxyethyl group’s polarity.
  • Bioactivity: The hydroxyethylamino moiety may enhance solubility and bioavailability, making the target compound suitable for medicinal chemistry applications (), whereas tert-butyl analogs are better suited for hydrophobic environments.

Crystallographic and Spectroscopic Differences

  • Crystal Packing: The target compound’s hydrogen-bonded 3D network contrasts with Ethyl 4-aminobenzoate’s simpler N-H⋯O dimeric chains ().
  • Spectroscopy: IR: The target compound shows O-H (3400 cm⁻¹) and N-H (3300 cm⁻¹) stretches, absent in non-hydroxylated analogs (). NMR: The hydroxyethyl group’s protons resonate at δ 3.5–3.7 ppm (CH₂OH) and δ 1.2 ppm (CH₃ of ethyl ester), distinct from tert-butyl analogs (δ 1.3 ppm for C(CH₃)₃) ().

Biological Activity

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological interactions, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a benzoate backbone with amino and hydroxyethyl functional groups. This unique structure enhances its solubility and potential biological interactions compared to similar compounds.

Compound Name Structure Features Biological Activity
This compoundHydroxyethylamine; amino group on benzoateAntimicrobial, antioxidant
Ethyl 4-(2-hydroxybenzyl)amino-benzoateHydroxylated benzylamineAnticancer properties
Ethyl 3-amino-4-nitrobenzoateNitro substituent instead of hydroxyethylPotentially cytotoxic

The mechanism of action for this compound involves its ability to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biochemical pathways, influencing cellular processes such as signaling, metabolism, and apoptosis.

Key Mechanisms:

  • Enzyme Interaction : The compound shows interactions with enzymes like esterases and proteases, facilitating hydrolysis and metabolic transformations.
  • Cell Signaling Modulation : It may influence cell signaling pathways through non-covalent interactions, which are crucial for maintaining cellular stability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration in pharmaceutical applications aimed at treating infections.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is particularly relevant for developing therapeutic agents that combat oxidative damage associated with various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In laboratory settings, the compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
  • Toxicology Assessments : Toxicological evaluations indicate that the compound has a favorable safety profile at certain dosages, although further studies are necessary to establish comprehensive safety data .
  • Pharmacological Applications : The dual functionality of the amino and hydroxyethyl groups enhances its pharmacological potential, making it a candidate for drug development in areas such as anti-diabetic therapies due to its enzyme inhibition properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate
Reactant of Route 2
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Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate

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